(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone
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Description
“(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that compounds containing the 1,2,3-triazole moiety, such as this one, are known to exhibit a broad range of chemical and biological properties2.
Synthesis Analysis
The synthesis of compounds similar to “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone” often involves the use of azide–alkyne cycloaddition reactions3. However, the specific synthesis process for this compound is not readily available in the resources I have.
Molecular Structure Analysis
The molecular structure of “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone” is not explicitly provided in the available resources. However, compounds with the 1,2,3-triazole moiety generally have a five-membered heterocyclic ring containing two nitrogen atoms2.Chemical Reactions Analysis
The specific chemical reactions involving “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone” are not detailed in the available resources. However, it’s known that 1,2,3-triazole derivatives can participate in various chemical reactions4.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone” are not provided in the available resources.Safety And Hazards
Future Directions
The future directions for research on “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities2.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive understanding, further research and analysis would be required.
properties
IUPAC Name |
pyridin-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(10-3-1-2-4-12-10)15-7-9(8-15)16-6-5-13-14-16/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJFDFHBMKWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone |
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